

Conteltinib's Kinase Cross-Reactivity Profile: A Comparative Analysis

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Compound of Interest

Compound Name: Conteltinib

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BEIJING – November 5, 2025 – Shouyao Holdings (Beijing) Co., Ltd. today released a comprehensive guide on the cross-reactivity profile of its potent second-generation anaplastic lymphoma kinase (ALK) inhibitor, **Conteltinib** (CT-707). This guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparison of **Conteltinib** with other ALK inhibitors, supported by available preclinical data.

Conteltinib is a multi-kinase inhibitor that has demonstrated significant activity against ALK, Focal Adhesion Kinase (FAK), and Pyk2.^{[1][2]} In enzymatic assays, **Conteltinib** has been shown to be approximately 10-fold more potent than the first-generation ALK inhibitor, crizotinib, against wild-type ALK.^[3] Furthermore, it exhibits inhibitory activity against a range of crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q.^[3]

Kinase Inhibition Profile of Conteltinib

Conteltinib's primary targets are ALK, FAK, and Pyk2. A key preclinical study reported a half-maximal inhibitory concentration (IC₅₀) of 1.6 nM for FAK in an in vitro kinase assay.^{[1][2][4]} While a comprehensive public kinome scan detailing its activity against a broad panel of kinases is not available, its known targets are summarized below.

Target Kinase	IC50 (nM)	Reference
FAK	1.6	[1] [2] [4]
ALK	Data not publicly available	
Pyk2	Data not publicly available	

Conteltinib has also shown efficacy in overcoming resistance to first-generation ALK inhibitors by targeting several known ALK resistance mutations.[\[3\]](#)

Comparison with Other ALK Kinase Inhibitors

The landscape of ALK inhibitors has evolved to include multiple generations, each with a distinct selectivity profile. A direct comparison of the cross-reactivity profiles of these inhibitors is crucial for understanding their potential off-target effects and clinical utility.

Inhibitor	Generation	Primary Target(s)	Known Off-Targets / Cross-Reactivities
Conteltinib	Second	ALK, FAK, Pyk2	Further kinome-wide data not publicly available. [1] [2] [3]
Crizotinib	First	ALK, MET, ROS1	Highly selective for its primary targets. [5] [6]
Alectinib	Second	ALK	Highly selective for ALK. [7]
Brigatinib	Second	ALK, ROS1	Potently inhibits ROS1, FLT3, and a mutant variant of EGFR. [8] [9] In a panel of 289 kinases, only 11 were inhibited with IC50 values < 10 nM. [8]
Lorlatinib	Third	ALK, ROS1	Designed to penetrate the central nervous system and overcome most known ALK resistance mutations. [10]

Experimental Protocols

Detailed experimental protocols for the kinase assays used to characterize **Conteltinib** are not publicly available. However, a general methodology for in vitro kinase inhibition assays is described below.

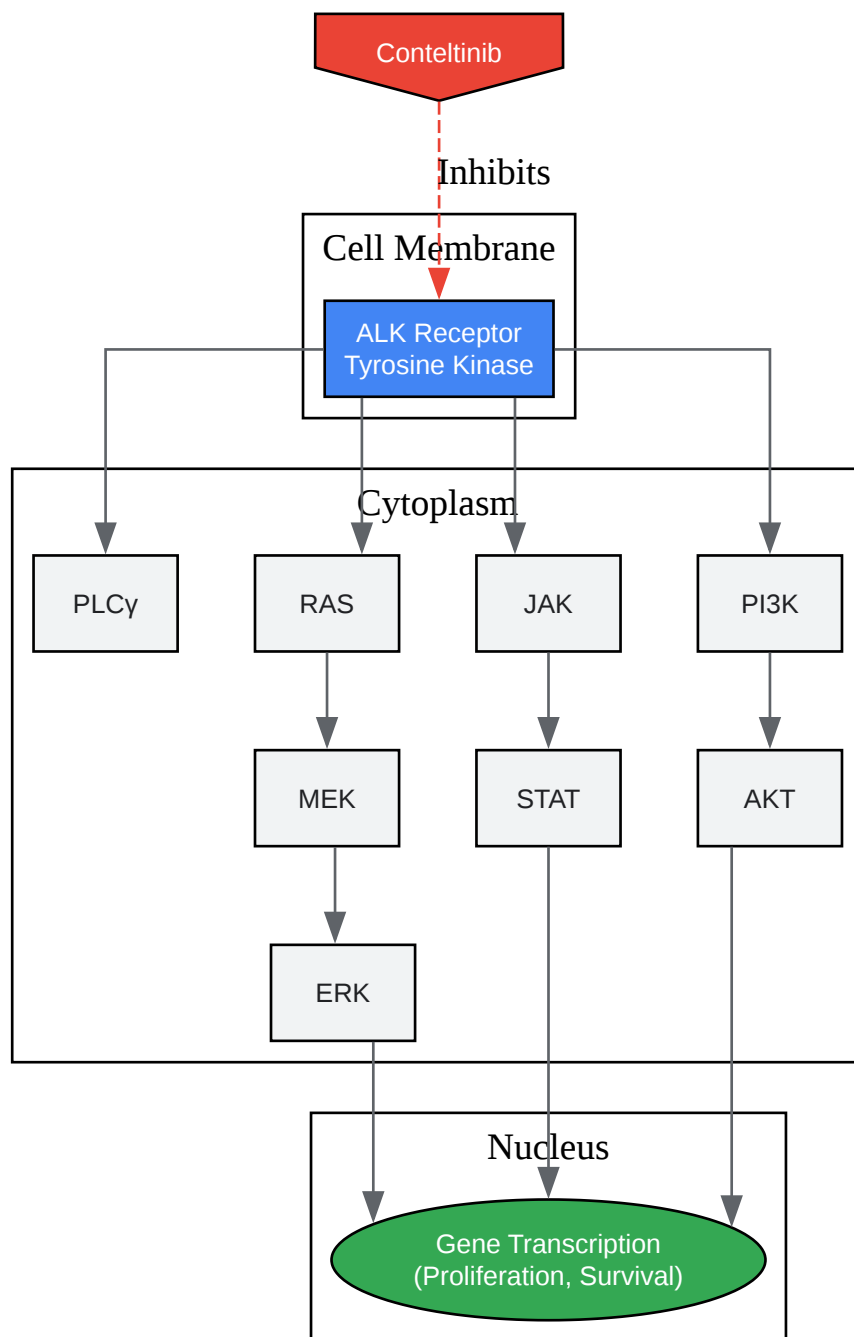
General Protocol for In Vitro Kinase Inhibition Assay (Example)

This protocol outlines a typical fluorescence-based assay to determine the IC₅₀ of an inhibitor against a specific kinase.

- Reagent Preparation:
 - Prepare a stock solution of the test inhibitor (e.g., **Conteltinib**) in 100% DMSO.
 - Prepare a serial dilution of the inhibitor in assay buffer.
 - Prepare a solution of the target kinase and its specific substrate in assay buffer.
 - Prepare an ATP solution in assay buffer.
- Assay Procedure:
 - Add the diluted inhibitor solutions to the wells of a microplate.
 - Add the kinase/substrate solution to each well.
 - Initiate the kinase reaction by adding the ATP solution to each well.
 - Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
 - Stop the reaction by adding a detection reagent that quantifies the amount of phosphorylated substrate.
- Data Analysis:
 - Measure the signal (e.g., fluorescence) in each well using a plate reader.
 - Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

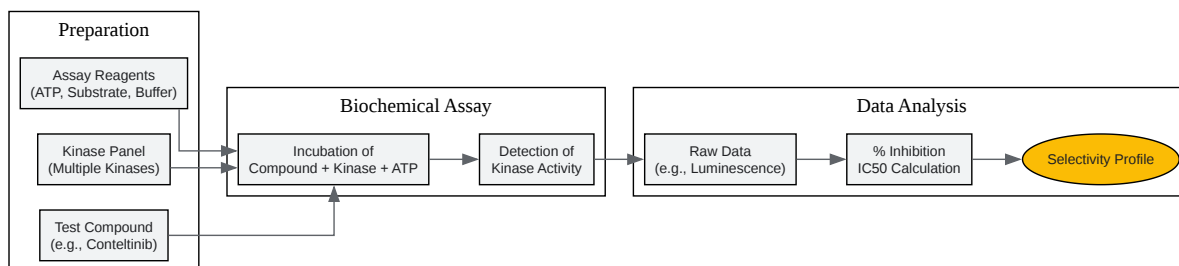
Visualizing Signaling Pathways and Experimental Workflows

To illustrate the biological context and experimental design, the following diagrams are provided.



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Caption: Simplified ALK signaling pathway and the inhibitory action of **Conteltinib**.



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Caption: General experimental workflow for kinase inhibitor profiling.

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